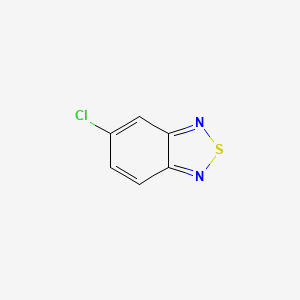

5-Chloro-2,1,3-benzothiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNJWKISMWDTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176560 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-32-1 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2207-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Chloro-2,1,3-benzothiadiazole

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Chloro-2,1,3-benzothiadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This compound (CAS No: 2207-32-1) is a heterocyclic scaffold of significant strategic value in modern organic synthesis. As a derivative of the electron-deficient 2,1,3-benzothiadiazole system, it serves as a versatile and highly reactive building block. The presence of a chloro-substituent on the benzene ring provides a crucial handle for advanced functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its core chemical properties, reliable synthetic protocols, and key reactivity patterns, providing the in-depth knowledge necessary for its effective application in pharmaceutical and materials science research.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application. These properties dictate appropriate handling, purification, and characterization methodologies.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2207-32-1 | [1] |

| Molecular Formula | C₆H₃ClN₂S | [1] |

| Molecular Weight | 170.62 g/mol | [1] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 248 °C | [2] |

| XLogP3 | 2.4 | [1] |

| InChIKey | VRNJWKISMWDTAY-UHFFFAOYSA-N | [1] |

Spectroscopic Profile: An Interpretive Guide

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (approx. 7.0-8.5 ppm). The electron-withdrawing nature of both the chloro group and the fused thiadiazole ring will deshield all protons relative to benzene. The spectrum would present as a doublet for H-7, a doublet of doublets for H-6, and a doublet for H-4. The precise chemical shifts and coupling constants are sensitive to the solvent used.[6]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display six distinct signals for each of the unique carbon atoms in the molecule. The two carbons of the thiadiazole ring (C-3a and C-7a) are expected at the most downfield positions (typically >150 ppm) due to their attachment to electronegative nitrogen and sulfur atoms.[7] The carbon bearing the chlorine (C-5) will be significantly influenced, while the other aromatic carbons will appear in the typical 120-140 ppm range.[8]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present. Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1350-1250 cm⁻¹: C=N stretching from the thiadiazole ring.[3]

-

~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

-

~750-700 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 170. A prominent M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺ peak will be observed, which is the classic isotopic signature of a molecule containing one chlorine atom.

Section 2: Synthesis and Characterization

The most direct and reliable synthesis of this compound involves the cyclization of 4-chloro-1,2-phenylenediamine with a sulfur-donating reagent, typically thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Xylene

-

Pyridine (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of diamine).

-

Reagent Addition (Causality): The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine and hydrolysis of the thionyl chloride. Slowly add thionyl chloride (1.1 - 1.2 eq) to the stirred solution at room temperature. A gentle exotherm may be observed. The slow addition is crucial to control the reaction rate and the evolution of HCl and SO₂ gas, which should be vented through a scrubber. A catalytic amount of pyridine can be added to facilitate the reaction, but it is often not necessary.

-

Reaction and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine. The reaction is typically complete within 4-8 hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude brown solid can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a light brown solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is governed by the electronic nature of its heterocyclic core and the reactivity of the chloro-substituent.

Electrophilic Aromatic Substitution

The 2,1,3-benzothiadiazole ring system is strongly electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This deactivates the benzene ring towards classical electrophilic aromatic substitution (EAS).[9] However, under forcing conditions, substitution is possible. The directing effect of the fused thiadiazole ring favors substitution at the C-4 and C-7 positions. For this compound, the most common and synthetically useful EAS reaction is nitration.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group regioselectively at the C-4 position, ortho to the chlorine, to yield 5-chloro-4-nitro-2,1,3-benzothiadiazole.[3] This product is a key precursor for further functionalization, such as reduction to the corresponding amine.

Caption: Key reactive sites on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this intermediate lies in the reactivity of the C-Cl bond. Aryl chlorides are challenging substrates for cross-coupling, but advances in ligand design have made these transformations routine. The Suzuki-Miyaura coupling is a prime example.[2][10]

Suzuki-Miyaura Coupling (Conceptual Protocol): This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

-

Rationale: This method is highly valued in drug discovery for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

-

Key Components:

-

Palladium Precatalyst: A modern, bulky phosphine ligand-based catalyst is required for the challenging oxidative addition into the C-Cl bond. Examples include catalysts based on SPhos, XPhos, or RuPhos.[11]

-

Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used to activate the boronic acid for transmetalation.

-

Solvent: A polar aprotic solvent system, often a mixture like dioxane/water or THF/water, is typically employed.[12]

-

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Application Case Study: A Key Intermediate for Tizanidine

The industrial relevance of this compound is highlighted by its role as a precursor to the muscle relaxant Tizanidine. The synthetic pathway involves the transformation of the initial scaffold into a more complex, pharmacologically active molecule.[13]

-

Nitration: As described previously, this compound is nitrated at the C-4 position.

-

Reduction: The resulting nitro-compound is then reduced to 4-amino-5-chloro-2,1,3-benzothiadiazole. This is typically achieved using reducing agents like iron powder in acidic medium or catalytic hydrogenation.[9]

-

Cyclization: This key amine intermediate is then condensed with other reagents to construct the final imidazoline ring of Tizanidine.[13]

Caption: Synthetic pathway from this compound to Tizanidine.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[3]

-

Hazardous Decomposition: Upon combustion, may produce toxic fumes including hydrogen chloride, nitrogen oxides, and sulfur oxides.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

-

D'hooghe, M., et al. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. Retrieved from [Link]

-

N-R-O Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Retrieved from [Link]

-

Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

- Google Patents. (n.d.). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.

-

CrashCourse. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,1,3-Benzothiadiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-2-methylbenzothiazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]

-

ResearchGate. (2021, April 17). (PDF) Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[3][9][14]thiadiazol-2-yl] derivatives as new antimicrobial agents. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

- 1. This compound | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [m.chemicalbook.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 14. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-2,1,3-benzothiadiazole molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 5-Chloro-2,1,3-benzothiadiazole

Introduction

The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the development of functional organic materials and pharmacologically active agents.[1][2] As a fused heterocyclic system, it consists of a benzene ring merged with an electron-deficient thiadiazole ring, a combination that imparts unique electronic and photophysical properties.[1][3] This guide focuses on a key derivative, this compound, providing a detailed examination of its molecular architecture, bonding characteristics, and the profound implications these features have for its reactivity and application. For researchers and developers, a fundamental understanding of this molecule's structure is paramount to harnessing its potential in materials science and drug discovery.

Molecular Geometry and Physicochemical Profile

This compound is an aromatic heterocyclic compound characterized by a planar bicyclic structure.[4] The fusion of the electron-rich benzene ring with the electron-poor thiadiazole ring creates a rigid molecular framework. The chlorine atom, substituted at the 5-position of the benzene ring, further modulates the molecule's electronic properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂S | [4] |

| Molecular Weight | 170.62 g/mol | [4] |

| CAS Number | 2207-32-1 | [4] |

| Appearance | Light yellow to orange powder/crystal | [5] |

| Exact Mass | 169.9705470 Da | [4] |

The planarity of the benzothiadiazole system is a critical factor in its application in organic electronics, as it facilitates π-π stacking in the solid state, which is essential for efficient charge transport.

Caption: 2D Molecular structure of this compound.

Electronic Structure and Bonding Analysis

The defining electronic feature of the 2,1,3-benzothiadiazole core is its strong electron-accepting (acceptor) nature.[1][3] This property arises from the electronegative nitrogen and sulfur atoms within the five-membered thiadiazole ring, which create a significant π-deficiency.

The incorporation of a chlorine atom at the 5-position further enhances this electron-deficient character. As an electronegative, electron-withdrawing group, the chloro-substituent pulls electron density from the fused benzene ring, modulating the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[6] This tuning of the electronic landscape is a key strategy in molecular engineering. For instance, in the design of donor-acceptor (D-A) polymers for organic electronics, the benzothiadiazole unit serves as the acceptor component.[6] Lowering the LUMO level facilitates electron injection and improves the operational stability of n-type organic field-effect transistors (OFETs).[6]

Caption: Influence of substituents on the electronic properties of the core.

Reactivity and Synthetic Protocols

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system dictates its reactivity. It is generally reluctant to undergo electrophilic substitution reactions.[7] When such reactions do occur, substitution preferentially takes place on the carbocyclic benzene ring, primarily at the C4 and C7 positions, which are least influenced by the withdrawing effect of the thiadiazole moiety.[7]

A foundational reaction for creating functionalized derivatives is the electrophilic nitration of this compound. This process introduces a nitro group, which can then be reduced to an amino group—a versatile handle for further molecular elaboration, such as in the synthesis of the muscle relaxant Tizanidine.[8][9][10]

Experimental Protocol: Electrophilic Nitration of this compound

This protocol describes the synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole, a key intermediate.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice and Deionized Water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring. Ensure the temperature is maintained below 10 °C.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10-15 °C. The reaction is exothermic and requires careful control.

-

Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. The solid product, 5-Chloro-4-nitro-2,1,3-benzothiadiazole, will precipitate.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The crude product can be further purified by recrystallization from an appropriate solvent.[11]

Caption: Key steps in the synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.

Applications Driven by Core Molecular Properties

The unique structural and electronic characteristics of this compound make it a valuable building block in diverse high-technology and pharmaceutical sectors.

-

Organic Electronics: As previously noted, the strong electron-accepting nature of the benzothiadiazole core is fundamental to its use in organic electronic materials.[1][12] It is frequently incorporated into polymers for organic solar cells, OFETs, and organic light-emitting diodes (OLEDs), where it helps to tune the material's band gap and facilitate electron transport.[1][3]

-

Pharmaceutical Synthesis: The molecule serves as a crucial starting material for more complex pharmaceutical agents.[13] Its derivative, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is a pivotal intermediate in the industrial synthesis of Tizanidine, a widely used muscle relaxant.[8][9] The reactivity of the benzothiadiazole system and its substituents allows for the construction of intricate molecular architectures with specific biological activities.[5]

-

Dyes and Pigments: The extended π-conjugated system of benzothiadiazole derivatives gives rise to their use in advanced dyes and pigments, providing high color fastness and durability for applications ranging from textiles to automotive coatings.[13]

Conclusion

This compound is a molecule whose utility is intrinsically linked to its fundamental structure and bonding. The fusion of a benzene ring with a π-deficient thiadiazole ring, further modulated by a chloro-substituent, creates a planar, electron-accepting scaffold. This unique electronic profile governs its reactivity and makes it an indispensable component in the rational design of materials for organic electronics and as a key intermediate in pharmaceutical manufacturing. A thorough understanding of these core principles is essential for scientists and engineers seeking to innovate in these advanced fields.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Chloro-2,1,3-benzothiadiazol-4-amine in Modern Chemical Industries. Available from: [Link]

-

PubChem. This compound | C6H3ClN2S | CID 284123. Available from: [Link]

- Google Patents. EP0644192B1 - A process for making a benzothiadiazole derivative.

- Google Patents. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.

-

PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620. Available from: [Link]

-

Science China Chemistry. Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Available from: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

-

Thieme. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available from: [Link]

-

National Institutes of Health. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Benzothiadiazoles in Modern Organic Electronics. Available from: [Link]

-

MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]

-

ResearchGate. Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Available from: [Link]

Sources

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 9. chempoint.com [chempoint.com]

- 10. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

CAS number 30536-19-7 physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7)

Introduction

4-Amino-5-chloro-2,1,3-benzothiadiazole, identified by the CAS number 30536-19-7, is a heterocyclic aromatic amine with significant applications in medicinal and materials chemistry.[1][2] Its unique electronic properties, stemming from the fusion of a benzene ring with an electron-deficient thiadiazole moiety, make it a valuable building block in the synthesis of a range of functional molecules.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

A clear understanding of the molecular identity is foundational to any chemical investigation. 4-Amino-5-chloro-2,1,3-benzothiadiazole is systematically named 5-chloro-2,1,3-benzothiadiazol-4-amine according to IUPAC nomenclature.[2][4] It is also known by several synonyms, including 4-Amino-5-chloropiazthiole and is recognized as Impurity E of Tizanidine Hydrochloride in pharmacopeial contexts.[4][5][6]

The molecular formula of the compound is C₆H₄ClN₃S, corresponding to a molecular weight of approximately 185.63 g/mol .[1][5][7][8]

Caption: Molecular Structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various systems and are crucial for designing synthetic routes and formulation strategies.

Physical State and Appearance

At ambient conditions, 4-Amino-5-chloro-2,1,3-benzothiadiazole exists as a light yellow to orange crystalline powder.[1][8][9][10]

Melting and Boiling Points

The melting point of this compound is consistently reported in the range of 87 to 91 °C, with a specific value of 89 °C frequently cited.[1][8][9][11][12] The boiling point is predicted to be approximately 316.4 °C at standard atmospheric pressure.[11][12][13]

Solubility

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of a compound. While detailed spectral data is proprietary to manufacturers, PubChem lists GC-MS data for this compound.[4] For research and development purposes, it is recommended to acquire lot-specific Certificates of Analysis which may include NMR, IR, and mass spectrometry data.[2][7]

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 30536-19-7 | [1][2][4][5][7][8][9] |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [2][4] |

| Molecular Formula | C₆H₄ClN₃S | [1][4][5][7][8] |

| Molecular Weight | 185.63 g/mol | [1][5][7][8] |

| Appearance | Light yellow to orange powder/crystal | [1][8][9][10] |

| Melting Point | 87-91 °C | [1][8][9][10] |

| Boiling Point | ~316.4 °C (Predicted) | [11][12][13] |

| Solubility | Soluble in methanol and ethyl acetate | [8][10] |

Reactivity and Applications

The chemical reactivity of 4-Amino-5-chloro-2,1,3-benzothiadiazole is centered around the amino group and the aromatic ring system, making it a versatile intermediate.

Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of various organic molecules.[1][2] Its most notable application is in the pharmaceutical industry as a key precursor for the production of Tizanidine, a centrally acting α₂ adrenergic agonist used as a muscle relaxant.[3][10]

Caption: Synthetic Pathway to Tizanidine

Beyond pharmaceuticals, it serves as an intermediate in the manufacturing of dyes and pigments, where the benzothiadiazole core contributes to the color and stability of the final products.[1] It is also utilized in the synthesis of herbicides and pesticides.[1]

Materials Science and Analytical Chemistry

In the realm of materials science, the unique electronic structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole makes it a target for incorporation into specialized polymers and coatings to enhance their properties.[1] Furthermore, its potential for developing fluorescent sensors for environmental monitoring is an active area of research.[1][3] In analytical chemistry, it can be employed as a reagent for the detection and quantification of specific analytes.[1]

Safety and Handling

Proper handling of 4-Amino-5-chloro-2,1,3-benzothiadiazole is imperative to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [11]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [4][9][14][15]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation. [4][9][14][15]

-

Hazardous to the aquatic environment, long-term hazard (Category 2), H411: Toxic to aquatic life with long lasting effects. [4]

The signal word associated with these hazards is "Warning".[4][9][11]

Recommended Handling Procedures

When working with this compound, the following precautionary measures should be taken:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][14][15]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][15]

-

Hygiene: Wash hands thoroughly after handling.[9][14] Avoid contact with skin and eyes.[11]

-

Spills: In case of a spill, avoid dust formation.[11] Pick up and arrange disposal without creating dust.[11]

-

Storage: Store in a cool, dark, and dry place.[9][16] Some suppliers recommend storage at 2-8 °C.[1]

Conclusion

4-Amino-5-chloro-2,1,3-benzothiadiazole is a compound of significant interest due to its versatile chemical nature and its role as a key building block in various industries. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe handling and effective utilization in research, development, and manufacturing.

References

-

PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Tizanidine Hydrochloride - Impurity E. [Link]

-

Alachem Co., Ltd. 4-Amino-5-chloro-2,1,3-benzothiadiazole. [Link]

-

Aagam Global Chemicals. 4-Amino-5-chloro-2,1,3-benzothiadiazole. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-5-chloro-2,1,3-benzothiadiazole [synhet.com]

- 3. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 30536-19-7 | 4-Amino-5-chloro-2,1,3-benzothiadiazole - Alachem Co., Ltd. [alachem.co.jp]

- 8. aagamglobal.in [aagamglobal.in]

- 9. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chempoint.com [chempoint.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 30536-19-7 CAS MSDS (4-Amino-5-chloro-2,1,3-benzothiadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tlcstandards.com [tlcstandards.com]

- 16. 30536-19-7|5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine|BLD Pharm [bldpharm.com]

Spectroscopic data for 4-Amino-5-chloro-2,1,3-benzothiadiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-5-chloro-2,1,3-benzothiadiazole

This guide provides a comprehensive technical overview of the spectroscopic methodologies essential for the structural elucidation and quality control of 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS No: 30536-19-7). As a pivotal intermediate in the synthesis of pharmaceutically active compounds, most notably the α2-adrenergic agonist Tizanidine, rigorous analytical characterization is paramount.[1][2][3] This document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.

Introduction: The Significance of a Key Intermediate

4-Amino-5-chloro-2,1,3-benzothiadiazole is a heterocyclic compound built upon an electron-deficient 2,1,3-benzothiadiazole core.[1] This intrinsic electronic nature, combined with the reactive amino (-NH₂) and chloro (-Cl) functional groups, makes it a versatile building block in medicinal chemistry and materials science.[1][4] Its primary industrial application is as a precursor in the multi-step synthesis of Tizanidine, a widely prescribed muscle relaxant.[2][3] Therefore, confirming its identity, purity, and structural integrity via spectroscopic methods is a critical step in the pharmaceutical manufacturing pipeline.

Molecular and Physical Properties

A foundational understanding of the compound's basic properties is crucial before undertaking spectroscopic analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClN₃S | [4][5] |

| Molecular Weight | 185.64 g/mol | [1][5] |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [5] |

| CAS Number | 30536-19-7 | [5] |

| Appearance | Light yellow to orange powder or crystal | [2][4] |

| Melting Point | 87 - 91 °C | [4] |

| Purity (Typical) | ≥97% (Titration), ≥99% (HPLC) | [2][4][6] |

Foundational Synthesis: From Nitro Precursor to Amino Product

The most established and industrially viable route to synthesize 4-Amino-5-chloro-2,1,3-benzothiadiazole is through the chemical reduction of its nitro-substituted precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole.[1] This transformation is typically achieved using iron powder in an acidic medium, such as hydrochloric acid, a classic and efficient method for nitro group reduction.[1]

Caption: Workflow for the synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole.

Experimental Protocol: Synthesis

-

Reaction Setup : In a suitable reaction vessel equipped with a stirrer and temperature probe, create a suspension of iron powder in water. Add hydrochloric acid to facilitate the reaction.[1]

-

Reactant Addition : Gradually add the 5-chloro-4-nitro-2,1,3-benzothiadiazole starting material to the stirred suspension. The reaction is exothermic, and the temperature should be carefully controlled.[1]

-

Reaction Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]

-

Work-up and Isolation : Upon completion, neutralize the reaction mixture and filter to remove iron residues. The product can then be extracted using an appropriate organic solvent.

-

Purification : The crude product is purified by recrystallization to yield the final, high-purity compound.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can unequivocally confirm the structure of a molecule. A combination of methods is employed to create a self-validating system of characterization. The workflow below illustrates the logical process of structural confirmation.

Caption: Integrated analytical workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula. For a chlorinated compound like this, MS is particularly powerful due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which provides definitive evidence of its presence.

Data Interpretation: The mass spectrum provides two critical pieces of information. First, the molecular ion peak confirms the molecular weight. Second, the isotopic distribution pattern confirms the presence of one chlorine atom.

| Ion | m/z (Relative Abundance) | Interpretation | Source(s) |

| [M]⁺ | 185 | Molecular ion containing ³⁵Cl. Confirms the molecular weight. | [5] |

| [M+2]⁺ | 187 | Isotope peak containing ³⁷Cl. The ~3:1 abundance ratio with the M⁺ peak is characteristic of a monochlorinated compound. | [5] |

| [M-Cl]⁺ | 150 | A potential fragment corresponding to the loss of the chlorine atom. | [5] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Instrument Setup (GC) :

-

Column : Use a standard non-polar column (e.g., DB-5ms).

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

-

Instrument Setup (MS) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Source Temperature : 230 °C.

-

-

Data Acquisition : Inject 1 µL of the sample and acquire the data. The resulting total ion chromatogram (TIC) and mass spectrum of the corresponding peak are analyzed.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups within a molecule. For this compound, it provides direct evidence of the crucial amino group (-NH₂) and the aromatic nature of the benzothiadiazole ring system.

Data Interpretation: The IR spectrum is analyzed for characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Significance for Structure Confirmation | Source(s) |

| N-H Stretching | ~3400-3300 | Confirms the presence of the primary amino (-NH₂) group. Often appears as a doublet. | [1] |

| C-H Stretching (Aromatic) | ~3100-3000 | Indicates the presence of C-H bonds on the aromatic ring. | [1] |

| C=C Stretching (Aromatic) | ~1600-1450 | Confirms the aromatic nature of the benzothiadiazole core. | [1] |

| C-N Stretching | ~1350-1250 | Supports the presence of the carbon-nitrogen bond of the amino group. | [1] |

| C-Cl Stretching | ~800-600 | Indicates the presence of the carbon-chlorine bond. | [1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup :

-

Technique : ATR with a diamond or germanium crystal.

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal, ensure good contact using the pressure arm, and collect the sample spectrum.

-

The instrument software automatically performs a background subtraction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR maps out the carbon skeleton. This combination is the gold standard for unambiguous structure confirmation.

Data Interpretation (¹H NMR): The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the two aromatic protons and the two amine protons. The aromatic protons will appear as a doublet system due to coupling.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| Aromatic C-H | ~6.5 - 7.5 | Doublet (d) | Two distinct signals for the two protons on the benzene ring, coupled to each other. |

| Amine N-H₂ | ~5.0 - 6.0 | Broad Singlet (br s) | Protons of the amino group. The signal is often broad due to quadrupole effects and exchange. |

Data Interpretation (¹³C NMR): The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the benzothiadiazole ring system.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Interpretation |

| Aromatic C-NH₂ | ~140 - 150 | Carbon atom directly attached to the electron-donating amino group. |

| Aromatic C-Cl | ~110 - 125 | Carbon atom attached to the electron-withdrawing chlorine atom. |

| Aromatic C-H | ~115 - 130 | The two carbon atoms bonded to hydrogen. |

| Aromatic C (fused) | ~145 - 155 | The two carbon atoms at the fusion point of the rings, part of the thiadiazole system. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and shifts the residual H₂O peak away from areas of interest.

-

Instrument Setup :

-

Spectrometer : A 400 MHz (or higher) spectrometer.

-

Nuclei : Observe ¹H and ¹³C.

-

Temperature : 25 °C (298 K).

-

-

¹H Acquisition :

-

Pulse Program : Standard single pulse (zg30).

-

Spectral Width : ~16 ppm.

-

Number of Scans : 8 to 16.

-

-

¹³C Acquisition :

-

Pulse Program : Proton-decoupled single pulse (zgpg30).

-

Spectral Width : ~240 ppm.

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance.

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ heptet (δ ~39.52 ppm).

Conclusion

The spectroscopic characterization of 4-Amino-5-chloro-2,1,3-benzothiadiazole is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a definitive marker.[5] Infrared spectroscopy provides unambiguous evidence of the key amino functional group.[1] Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring. Together, these methods provide a robust and self-validating data package essential for quality assurance in pharmaceutical manufacturing and for guiding further research in medicinal and materials chemistry.

References

-

SIELC Technologies. 4-Amino-5-chloro-2,1,3-benzothiadiazole. Available from: [Link]

-

PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 4-Amino-5-chloro-2,1,3-benzothiadiazole: A Guide for Chemical Procurement. Available from: [Link]

-

Pen-Active. Exploring 4-Amino-5-Chloro-1,2,3-Benzothiadiazole: A Key Intermediate in Pharmaceutical Synthesis. Available from: [Link]

Sources

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 2. chempoint.com [chempoint.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Electron-deficient nature of the 2,1,3-benzothiadiazole ring system

An In-depth Technical Guide: The Electron-Deficient Nature of the 2,1,3-Benzothiadiazole Ring System

Executive Summary

The 2,1,3-benzothiadiazole (BTD) scaffold represents a cornerstone in the design of advanced functional molecules. Its prevalence in high-performance organic electronics, sophisticated fluorescent probes, and novel therapeutic agents is not coincidental; it is a direct consequence of the ring system's pronounced electron-deficient character. This guide provides a detailed exploration of the fundamental electronic principles that define the BTD core. We will dissect its molecular architecture, analyze how this architecture dictates its chemical reactivity and unique photophysical properties, and provide validated experimental protocols for its synthesis and functionalization. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of the BTD scaffold in their work.

Part 1: Deconstructing the Electronic Architecture of the BTD Core

The defining characteristic of 2,1,3-benzothiadiazole is its nature as a potent electron acceptor.[1][2] This property is not emergent but is deliberately encoded in its bicyclic structure, which consists of a benzene ring fused to a 1,2,5-thiadiazole heterocycle.

The Inductive and Mesomeric Influence of the Thiadiazole Ring

The 1,2,5-thiadiazole ring is the primary driver of the system's electron deficiency. It exerts a powerful electron-withdrawing effect on the fused benzene ring through two primary mechanisms:

-

Inductive Effect: The two nitrogen atoms within the thiadiazole ring are highly electronegative. They inductively pull electron density away from the carbocyclic benzene ring through the sigma bonds.

-

Mesomeric (Resonance) Effect: The thiadiazole ring can accept π-electron density from the benzene ring, leading to a series of resonance structures where a formal positive charge is delocalized across the carbocyclic portion. This delocalization significantly reduces the electron density of the benzene ring, rendering it "electron-poor."

The cumulative result is a polarized system where the thiadiazole moiety acts as an electron sink, profoundly influencing the molecule's frontier molecular orbitals (FMOs).[3][4] Computational studies consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) of BTD and its derivatives is predominantly localized on the electron-deficient benzothiadiazole core.[5][6][7] This low-lying LUMO is the key to its exceptional ability to accept electrons, a feature that is masterfully exploited in the design of donor-acceptor (D-A) type materials.[5][8]

Caption: Key resonance structures of 2,1,3-benzothiadiazole.

Part 2: Reactivity and Properties Dictated by Electron Deficiency

The electronic landscape of the BTD core directly governs its chemical behavior and its utility in various applications. The electron-poor nature of the benzenoid ring makes it a unique substrate for chemical transformations and the origin of its valuable photophysical properties.

Chemical Reactivity: A Tale of Two Pathways

-

Electrophilic Aromatic Substitution: The deactivation of the benzene ring by the fused thiadiazole makes electrophilic substitution reactions, such as nitration and bromination, significantly more challenging compared to benzene. These reactions typically require harsh conditions to proceed.[1][9]

-

Nucleophilic Aromatic Substitution (SNAr): In stark contrast, the electron-deficient ring is highly activated towards nucleophilic attack. This is particularly true when a good leaving group, such as a halogen, is present at the 4- and/or 7-positions. This enhanced reactivity makes halogenated BTDs, especially 4,7-dibromo-2,1,3-benzothiadiazole, exceptionally versatile building blocks for constructing more complex molecular architectures via cross-coupling reactions.[9][10][11]

-

Modern C-H Functionalization: Recent advances have enabled direct C-H functionalization of the BTD core. For instance, regioselective iridium-catalyzed C-H borylation can introduce boryl groups at the C5 and C6 positions, which were previously difficult to functionalize, opening new avenues for derivatization.[1][12]

Photophysical and Electrochemical Properties: The Acceptor Par Excellence

The BTD core is a quintessential electron acceptor in the design of "push-pull" or Donor-Acceptor (D-A) systems.[13][14] When electron-donating groups are attached to the BTD scaffold, the resulting molecules exhibit remarkable photophysical and electrochemical properties.

-

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the LUMO, localized on the BTD acceptor. This light-induced redistribution of electron density is known as intramolecular charge transfer (ICT).[14][15] ICT transitions are responsible for the strong absorption of light and often lead to fluorescent emission with large Stokes shifts and pronounced solvatochromism (a change in emission color with solvent polarity).[16]

-

Narrow HOMO-LUMO Gap: The D-A architecture effectively lowers the energy of the LUMO while raising the energy of the HOMO, resulting in a narrow electrochemical and optical band gap.[5][7] This property is critical for developing materials that absorb and emit light at longer wavelengths, extending into the red and near-infrared (NIR) regions, which is highly desirable for applications in organic photovoltaics (OPVs) and bioimaging.[5][17]

-

Electrochemical Reduction: The low-lying LUMO means that BTD derivatives are easily reduced. They can accept electrons to form stable radical anions, a property that makes them suitable as n-type materials in organic field-effect transistors (OFETs) and as redox-active components in organic flow batteries.[11][18]

Table 1: Comparative Electronic and Photophysical Data of BTD Derivatives

| Compound/System | λabs (nm) | λem (nm) | Band Gap (eV) | HOMO (eV) | LUMO (eV) | Reference |

| 4,7-di(thiophen-2-yl)BTD | 436 | 550 | 2.15 | -5.60 | -3.45 | [5] |

| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)BTD | 452 | 605 | 2.02 | -5.76 | -3.74 | [5] |

| 4,7-bis(5-selenophen-2-yl)BTD | 526 | 722 | 1.75 | -5.24 | -3.49 | [5] |

| DTBT¹ | ~410 | - | ~2.3 (optical) | - | - | [14][15] |

| DTF2BT² | ~390 | - | ~2.4 (optical) | - | - | [14][15] |

¹DTBT: 4,7-dithieno-2,1,3-benzothiadiazole ²DTF2BT: 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole. Fluorination is a common strategy to lower the FMO energy levels further.[14][15]

Part 3: Key Methodologies and Experimental Protocols

The utility of the BTD core is underpinned by robust and scalable synthetic methodologies. The following protocols provide self-validating systems for accessing the core and its most important derivatives.

Protocol 1: Synthesis of the Core Scaffold (2,1,3-Benzothiadiazole)

This procedure outlines the foundational synthesis of the BTD ring system from a commercially available precursor. The reaction involves the condensation of an ortho-diamine with thionyl chloride.[11]

Workflow Diagram: Synthesis of 2,1,3-Benzothiadiazole

Caption: Workflow for the synthesis of the 2,1,3-benzothiadiazole core.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add o-phenylenediamine (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous pyridine (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Carefully pour the reaction mixture into a beaker containing ice and water. Acidify with dilute HCl to neutralize excess pyridine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 2,1,3-benzothiadiazole.

Protocol 2: Synthesis of a Key Building Block (4,7-Dibromo-2,1,3-benzothiadiazole)

This protocol details the bromination of the BTD core, yielding a versatile building block for subsequent cross-coupling reactions.[11]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve 2,1,3-benzothiadiazole (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (2.2 eq).

-

Reaction: Heat the mixture to reflux (approx. 120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure 4,7-dibromo-2,1,3-benzothiadiazole.

Workflow Diagram: Synthesis of a D-A-D Derivative

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties [mdpi.com]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 12. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciforum.net [sciforum.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes [opus.uleth.ca]

Introduction to benzothiadiazole in medicinal chemistry

An In-Depth Technical Guide to Benzothiadiazole in Medicinal Chemistry

A Senior Application Scientist's Perspective on a Privileged Scaffold

Executive Summary

The benzothiadiazole (BTD) scaffold has solidified its position as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and broad range of biological activities. This guide offers an in-depth technical exploration of the BTD core, designed for researchers, scientists, and professionals in drug development. We will dissect its fundamental physicochemical properties, delve into its role as a dynamic pharmacophore across various therapeutic landscapes, and provide actionable experimental protocols for its synthesis and evaluation. Our focus is to bridge theoretical knowledge with practical application, underscoring the causality behind experimental choices and ensuring the scientific integrity of the presented methodologies.

The Benzothiadiazole Core: Structural and Physicochemical Foundations

At its heart, benzothiadiazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a thiadiazole ring. This amalgamation results in a planar, electron-deficient aromatic system, a feature that is highly advantageous for drug design. The electron-withdrawing nature of the thiadiazole ring system significantly influences the molecule's electronic properties, facilitating key interactions with biological targets.

Key Physicochemical Characteristics

| Property | Description | Significance in Drug Discovery |

| Molecular Formula | C₆H₄N₂S | A compact and lightweight scaffold. |

| Molar Mass | Approximately 136.18 g/mol | Provides an excellent starting point for chemical modification without drastically increasing molecular weight, aiding in the adherence to drug-likeness principles such as Lipinski's Rule of Five. |

| Aromaticity | Fully aromatic and planar | Enables favorable π-π stacking interactions with aromatic amino acid residues in protein targets. |

| Electronic Nature | Electron-deficient | The thiadiazole moiety imparts a significant electron-withdrawing effect, which can be fine-tuned with substituents on the benzene ring to modulate target engagement. |

| Hydrogen Bonding | Nitrogen atoms act as hydrogen bond acceptors | This is critical for establishing specific and high-affinity interactions within the binding pockets of enzymes and receptors. |

| Solubility | Generally soluble in common organic solvents | Facilitates ease of handling during synthesis, purification, and formulation. Aqueous solubility can be tailored through strategic functionalization. |

Synthetic Accessibility: A Gateway to Diversity

The synthetic tractability of the benzothiadiazole core is a major contributor to its prevalence in medicinal chemistry. The most common and robust synthetic route involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds, such as aldehydes or acyl chlorides.[1][2] This straightforward approach allows for the facile introduction of diverse substituents, enabling the generation of large and structurally varied compound libraries for screening.

Caption: General synthesis of benzothiadiazole derivatives.

Benzothiadiazole: A Multifaceted Pharmacophore in Disease

The BTD scaffold's ability to interact with a wide array of biological targets has led to its successful application in numerous therapeutic areas. This versatility is the hallmark of a privileged structure.

Therapeutic Landscape

| Therapeutic Area | Key Molecular Targets and Mechanisms | Noteworthy Examples and Applications |

| Oncology | Inhibition of crucial kinases (e.g., VEGFR-2), induction of apoptosis, and inhibition of carbonic anhydrase.[3][4][5] | Benzothiazole derivatives have demonstrated potent anti-proliferative activity in various cancer cell lines, including breast cancer, by modulating key signaling pathways like JAK/STAT and PI3K/Akt/mTOR.[6] |

| Neurodegenerative Diseases | Inhibition of amyloid-β and tau protein aggregation, cholinesterase inhibition, and monoamine oxidase B (MAO-B) inhibition.[7][8][9] | The development of multi-target-directed ligands based on the BTD scaffold is a promising strategy for complex neurodegenerative disorders like Alzheimer's and Parkinson's disease.[7][8] |

| Infectious Diseases | Broad-spectrum antiviral, antibacterial, and antifungal activities.[10][11][12][13] | Benzothiadiazole derivatives have shown efficacy against a range of pathogens, including dengue virus and human cytomegalovirus.[10] They also play a role in inducing systemic acquired resistance in plants, protecting them from viral and fungal infections.[11][12][13] |

| Enzyme Inhibition | Potent inhibition of enzymes such as carbonic anhydrases, aldose reductase, and various kinases.[14][15][16] | Benzothiazole-chalcone hybrids have been identified as effective inhibitors of human carbonic anhydrases.[14] Other derivatives have shown dual functionality as aldose reductase inhibitors and antioxidants.[15] |

A Deeper Dive: Mechanism of Action in Kinase Inhibition

In oncology, the BTD scaffold frequently serves as a "hinge-binder" in kinase inhibitors. The nitrogen atoms of the thiadiazole ring form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. This, combined with other interactions, leads to potent and often selective inhibition of kinase activity, thereby disrupting cancer cell signaling.

Caption: BTD as a kinase hinge-binding motif.

From Benchtop to Biological Insight: A Practical Workflow

This section provides a streamlined, self-validating protocol for the synthesis and preliminary biological evaluation of a novel benzothiadiazole derivative.

Synthesis Protocol: 2-Aryl-Benzothiadiazole

Objective: To synthesize a representative 2-aryl-benzothiadiazole derivative.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) and a substituted benzaldehyde (1.0 equivalent) in absolute ethanol.

-

Catalysis: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) to the reaction mixture.

-

Reaction: Reflux the mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the anti-proliferative activity of the synthesized compound against a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

-

Cell Culture: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized benzothiadiazole derivative (typically dissolved in DMSO and then diluted in culture medium). Include appropriate vehicle (DMSO) and positive (e.g., doxorubicin) controls.

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: In vitro cytotoxicity testing workflow.

Concluding Remarks and Future Directions

The benzothiadiazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its continued exploration is poised to yield next-generation therapeutics. Future endeavors will likely concentrate on the rational design of multi-target agents for complex diseases, the development of BTD-based covalent inhibitors for enhanced potency and duration of action, and the application of this versatile core to novel and challenging biological targets. The rich history and promising future of benzothiadiazole ensure its enduring legacy in the pursuit of new medicines.

References

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). IntechOpen.

- Review of synthesis and medicinal importance of 1,3-benzothiazole. (2024). Innovative Journal, 1(1), 1-10.

- El-Sayed, N. F., et al. (2023). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. European Journal of Medicinal Chemistry, 258, 115594.

- Abdel-rahman, H. M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036.

- (PDF) Benzothiazole derivatives as anticancer agents. (n.d.). ResearchGate.

- Gül, H. İ., et al. (2020). Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold. Journal of Molecular Structure, 1202, 127265.

- Li, X., et al. (2011). Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 385-388.

- Supuran, C. T., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie, e2300478.

- Payaz, D. Ü., et al. (2021). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1657.

- Khan, I., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future Medicinal Chemistry, 16(14), 1049-1066.

- Acar, Ç., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1318-1331.

- El-Naggar, M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036.

- Kumar, A., et al. (2020). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Molbank, 2020(4), M1167.

- Wróbel, M., et al. (2022). A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. International Journal of Molecular Sciences, 23(24), 16091.

- Wróbel, M., et al. (2023). The Use of a New Benzothiadiazole Derivative for the Control of Cercospora Leaf Spot in Sugar Beet and Its Effect on the Yield. Agriculture, 13(3), 643.

- Hukkanen, A. T., et al. (2007). Benzothiadiazole induces the accumulation of phenolics and improves resistance to powdery mildew in strawberries. Journal of Agricultural and Food Chemistry, 55(5), 1862-1870.

Sources

- 1. sddn.es [sddn.es]

- 2. In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzothiadiazole induces the accumulation of phenolics and improves resistance to powdery mildew in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-chlorobenzothiazole: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-chlorobenzothiazole, a pivotal heterocyclic compound in medicinal chemistry and materials science. An initial clarification addresses the molecular formula, rectifying a common discrepancy to establish the correct formula as C₇H₅ClN₂S. This document delves into the compound's nomenclature, physicochemical properties, and detailed synthetic methodologies, offering insights into the rationale behind various experimental approaches. A significant focus is placed on its role as a versatile scaffold in drug discovery, exploring its derivatives' anticancer and antifungal activities through the modulation of key signaling pathways. This guide also outlines robust analytical techniques for characterization and presents quantitative bioactivity data. Detailed experimental protocols, workflow diagrams, and a comprehensive list of references are provided to support researchers in their scientific endeavors.

Introduction: Clarification of Molecular Formula and Isomerism

The molecular formula provided in the topic, C₆H₄ClN₃S, presents an ambiguity that warrants clarification. Through comprehensive analysis of chemical databases and the scientific literature, the predominantly researched and commercially available compound closely related to this query is 2-amino-5-chlorobenzothiazole , which possesses the molecular formula C₇H₅ClN₂S . It is presumed that the initial query contained a typographical error, and this guide will focus on the latter, well-documented compound.

It is crucial for researchers to recognize that a molecular formula can represent multiple constitutional isomers , which have the same atoms but different connectivity. For C₇H₅ClN₂S, other isomers exist, such as 6-chloro-1,3-benzothiazol-2-amine[1]. However, this guide will concentrate on the 5-chloro isomer due to the wealth of available research on its synthesis and biological applications.

Nomenclature and Chemical Identity

A clear understanding of the compound's nomenclature is fundamental for accurate scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1,3-benzothiazol-2-amine | [2] |

| Common Name | 2-Amino-5-chlorobenzothiazole | [2] |

| Synonyms | 5-Chloro-2-benzothiazolamine, 5-chlorobenzo[d]thiazol-2-amine | [3] |

| CAS Number | 20358-00-3 | [2] |

| Molecular Formula | C₇H₅ClN₂S | [2][3] |

| Molecular Weight | 184.65 g/mol | [2] |

| InChIKey | AVVSRALHGMVQQW-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of 2-amino-5-chlorobenzothiazole are critical for its handling, storage, and application in synthetic and analytical procedures.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 199.0 to 203.0 °C | [3] |

| Boiling Point | 344.3 ± 34.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in methanol and other organic solvents | [3][4] |

| Density | 1.532 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C | [3] |

Synthesis of 2-Amino-5-chlorobenzothiazole

The synthesis of the 2-aminobenzothiazole scaffold is a cornerstone for the development of a vast array of derivatives. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.

Synthetic Workflow: From 4-chloroaniline to 2-Amino-5-chlorobenzothiazole

The following diagram illustrates a typical synthetic route:

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Amino-5-chloro-2,1,3-benzothiadiazole

Introduction: The Critical Role of Solubility in the Application of 4-Amino-5-chloro-2,1,3-benzothiadiazole